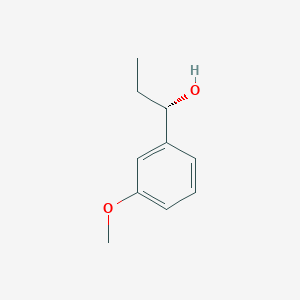

(S)-1-(3-Methoxyphenyl)-1-propanol

Descripción

BenchChem offers high-quality (S)-1-(3-Methoxyphenyl)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(3-Methoxyphenyl)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

134677-28-4 |

|---|---|

Fórmula molecular |

C10H14O2 |

Peso molecular |

166.22 g/mol |

Nombre IUPAC |

(1S)-1-(3-methoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1 |

Clave InChI |

OTBXPRJLIYBQHF-JTQLQIEISA-N |

SMILES |

CCC(C1=CC(=CC=C1)OC)O |

SMILES isomérico |

CC[C@@H](C1=CC(=CC=C1)OC)O |

SMILES canónico |

CCC(C1=CC(=CC=C1)OC)O |

Origen del producto |

United States |

An In-Depth Technical Guide to (S)-1-(3-Methoxyphenyl)-1-propanol: Synthesis, Analysis, and Application in Pharmaceutical Development

This technical guide provides a comprehensive overview of (S)-1-(3-Methoxyphenyl)-1-propanol (CAS Number: 134677-28-4), a chiral alcohol of significant interest as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, stereoselective synthesis, analytical characterization, and notable applications, with a focus on providing practical, field-proven knowledge.

Introduction and Physicochemical Profile

(S)-1-(3-Methoxyphenyl)-1-propanol is a chiral secondary alcohol that has garnered attention as a valuable building block in organic synthesis. Its utility is underscored by its role as a precursor to complex molecular architectures, most notably in the synthesis of the centrally acting analgesic, Tapentadol. The stereochemistry at the carbinol center is crucial for the biological activity of the final active pharmaceutical ingredient (API), making the enantioselective synthesis of the (S)-enantiomer a critical aspect of its production.

Chemical and Physical Properties

A summary of the key physicochemical properties of 1-(3-Methoxyphenyl)-1-propanol is presented in the table below. It is important to note that some of these properties are reported for the racemic mixture, as data for the pure enantiomer is not always available.

| Property | Value | Reference |

| CAS Number | 134677-28-4 ((S)-enantiomer) | |

| 52956-27-1 (racemate) | [1] | |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | 265.3 ± 23.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Manufacturing

The stereoselective synthesis of (S)-1-(3-Methoxyphenyl)-1-propanol is paramount to its application in pharmaceutical manufacturing. The primary route involves the asymmetric reduction of the corresponding prochiral ketone, 3'-methoxypropiophenone. This section will detail the synthesis of the precursor ketone and discuss the methodologies for its enantioselective reduction.

Synthesis of the Precursor: 3'-Methoxypropiophenone

3'-Methoxypropiophenone (CAS: 37951-49-8) is a key starting material and can be synthesized through various methods. A common and effective approach is the Grignard reaction between 3-methoxybenzonitrile and ethylmagnesium bromide.

Experimental Protocol: Synthesis of 3'-Methoxypropiophenone

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Grignard Reagent Formation: A solution of ethyl bromide in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), the remaining ethyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of ethylmagnesium bromide.

-

Reaction with Nitrile: A solution of 3-methoxybenzonitrile in anhydrous THF is then added dropwise to the Grignard reagent at room temperature. The reaction mixture is stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 3'-methoxypropiophenone.

Asymmetric Synthesis of (S)-1-(3-Methoxyphenyl)-1-propanol

The enantioselective reduction of 3'-methoxypropiophenone is the most critical step in obtaining the desired (S)-enantiomer. This can be achieved through several methods, including catalytic asymmetric hydrogenation and biocatalytic reduction.

Method A: Catalytic Asymmetric Hydrogenation

This method employs a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group of 3'-methoxypropiophenone. Noyori-type ruthenium-based catalysts with chiral diphosphine ligands are often effective for this transformation.

Conceptual Workflow for Asymmetric Hydrogenation

Sources

An In-depth Technical Guide to (S)-α-Ethyl-3-methoxybenzenemethanol

Abstract

This technical guide provides a comprehensive overview of (S)-α-ethyl-3-methoxybenzenemethanol, a chiral aromatic alcohol with potential applications in asymmetric synthesis and as a building block for pharmacologically active molecules. This document details the compound's chemical structure and physicochemical properties, outlines a robust protocol for its enantioselective synthesis via catalytic reduction, describes its expected spectroscopic characteristics for analytical confirmation, and discusses its potential utility in research and development. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction and Compound Identity

(S)-α-ethyl-3-methoxybenzenemethanol, systematically named (S)-1-(3-methoxyphenyl)propan-1-ol, is a chiral secondary alcohol. The presence of a stereocenter at the carbinol carbon (C1) makes it a valuable intermediate in the synthesis of enantiomerically pure compounds, where specific stereochemistry is often crucial for biological activity. Its structure features a benzene ring substituted with a methoxy group at the meta-position and a 1-hydroxypropyl side chain. The precursor ketone, 3'-methoxypropiophenone, is a known intermediate in the synthesis of pharmaceutical compounds such as Tapentadol, highlighting the potential relevance of its derivatives.[1][2] This guide will focus on the synthesis, characterization, and properties of the (S)-enantiomer.

Chemical Structure

The structure consists of a central chiral carbon bonded to a hydroxyl group, a hydrogen atom, an ethyl group, and a 3-methoxyphenyl group.

Caption: 2D Structure of (S)-1-(3-methoxyphenyl)propan-1-ol.

Physicochemical and Computed Properties

While experimental physical data such as melting and boiling points for (S)-1-(3-methoxyphenyl)propan-1-ol are not extensively reported in the literature, its fundamental properties can be defined by its molecular formula and weight. Additionally, computational models provide valuable estimates for properties relevant to drug development and reaction chemistry.[3]

| Property | Value | Source |

| IUPAC Name | (1S)-1-(3-methoxyphenyl)propan-1-ol | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem[3] |

| Molecular Weight | 166.22 g/mol | PubChem[3] |

| Exact Mass | 166.099379685 Da | PubChem[3] |

| CAS Number | 52956-27-1 (Racemate) | PubChem[3] |

| Topological Polar Surface Area | 29.5 Ų | PubChem (Computed)[3] |

| XLogP3 | 2.3 | PubChem (Computed)[3] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[3] |

| Rotatable Bond Count | 3 | PubChem (Computed)[3] |

Enantioselective Synthesis

The most reliable and widely adopted method for preparing enantiomerically enriched secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone.[4] For the synthesis of (S)-1-(3-methoxyphenyl)propan-1-ol, the logical precursor is 3'-methoxypropiophenone. The Corey-Bakshi-Shibata (CBS) reduction is an exemplary method, utilizing a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone.[5][6]

Starting Material: 3'-Methoxypropiophenone

The starting ketone can be synthesized via a Grignard reaction between 3-methoxyphenylmagnesium bromide and propionitrile, followed by acidic hydrolysis.[2]

Protocol: Asymmetric CBS Reduction of 3'-Methoxypropiophenone

This protocol describes a representative procedure for the synthesis of the target (S)-alcohol with high enantiomeric excess (ee). The (S)-CBS catalyst directs the hydride to the Re face of the ketone, yielding the (S)-alcohol.[7][8]

Materials and Reagents:

-

3'-Methoxypropiophenone

-

(S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][3][9][10]oxazaborole ((S)-Me-CBS catalyst), 1 M solution in toluene

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF), ~1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Standard glassware for anhydrous reactions (argon/nitrogen atmosphere)

Step-by-Step Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with (S)-Me-CBS catalyst (0.05 - 0.10 equivalents).

-

Solvent Addition: Add anhydrous THF to the flask. Cool the solution to 0 °C using an ice bath.

-

Borane Addition: Slowly add the borane solution (BH₃·SMe₂ or BH₃·THF, ~1.0 equivalent) dropwise to the catalyst solution, maintaining the temperature between 0 and 5 °C. Stir for 10-15 minutes to allow for the formation of the active catalyst-borane complex.[8]

-

Substrate Addition: Dissolve 3'-methoxypropiophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed (typically 1-4 hours).

-

Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane. Allow the mixture to warm to room temperature.

-

Work-up: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by flash column chromatography on silica gel to yield (S)-1-(3-methoxyphenyl)propan-1-ol as a pure compound.

Caption: Workflow for the CBS reduction of 3'-methoxypropiophenone.

Analytical Characterization and Spectroscopic Profile

Confirmation of the structure and purity of the synthesized (S)-1-(3-methoxyphenyl)propan-1-ol requires a suite of analytical techniques. Below is the predicted spectroscopic data based on the compound's structure and established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 7.20-7.30 (t, 1H, J=8.0 Hz): Aromatic H at C5.

-

δ 6.80-6.90 (m, 2H): Aromatic H's at C4 and C6.

-

δ 6.75 (s, 1H): Aromatic H at C2.

-

δ 4.55 (t, 1H, J=6.5 Hz): Carbinol proton (-CH (OH)-).

-

δ 3.81 (s, 3H): Methoxy protons (-OCH₃ ).

-

δ 2.0-2.5 (br s, 1H): Hydroxyl proton (-OH ).

-

δ 1.70-1.85 (m, 2H): Methylene protons (-CH₂ CH₃).

-

δ 0.90 (t, 3H, J=7.4 Hz): Methyl protons (-CH₂CH₃ ).

-

-

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ 159.8: Aromatic C3 (-C-OCH₃).

-

δ 145.5: Aromatic C1 (ipso-carbon attached to side chain).

-

δ 129.5: Aromatic C5.

-

δ 118.5: Aromatic C6.

-

δ 113.0: Aromatic C4.

-

δ 111.8: Aromatic C2.

-

δ 76.0: Carbinol carbon (-C H(OH)-).

-

δ 55.2: Methoxy carbon (-OC H₃).

-

δ 31.8: Methylene carbon (-C H₂CH₃).

-

δ 10.2: Methyl carbon (-CH₂C H₃).

-

Infrared (IR) Spectroscopy

The FTIR spectrum is expected to show characteristic peaks for the hydroxyl, aromatic, and ether functional groups.

-

~3600-3200 cm⁻¹ (broad): O-H stretching of the alcohol group.

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

-

~2960-2850 cm⁻¹ (medium-strong): Aliphatic C-H stretching of the ethyl group.

-

~1600, 1585, 1490 cm⁻¹ (strong): C=C aromatic ring stretching vibrations.

-

~1260 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

-

~1150 cm⁻¹ (strong): C-O stretching of the secondary alcohol.

-

~1040 cm⁻¹ (strong): Symmetric C-O-C stretching of the aryl ether.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would provide the molecular weight and key fragmentation patterns useful for structural elucidation.

-

m/z 166: Molecular ion (M⁺).

-

m/z 148: [M - H₂O]⁺, loss of water.

-

m/z 137: [M - C₂H₅]⁺, loss of the ethyl group to form a stable benzylic oxonium ion. This is expected to be a major fragment.

-

m/z 109: [C₇H₉O]⁺, further fragmentation.

-

m/z 77: [C₆H₅]⁺, phenyl fragment.

Caption: Analytical workflow for product characterization.

Potential Applications and Future Directions

While specific biological activities for (S)-1-(3-methoxyphenyl)propan-1-ol are not widely documented, its structural motifs are present in various biologically active molecules. As a chiral building block, its primary utility lies in its potential for elaboration into more complex, enantiomerically pure targets.

-

Pharmaceutical Synthesis: Given that the precursor ketone is an intermediate for the analgesic Tapentadol, this chiral alcohol could be investigated for synthesizing novel analogs or other central nervous system agents.

-

Asymmetric Catalysis: The hydroxyl group can be used as a directing group or converted into other functionalities, making it a versatile starting point for multi-step synthetic campaigns.

-

Materials Science: Chiral alcohols are sometimes used in the development of chiral liquid crystals or as components of chiral polymers.

Future research should focus on exploring the reactivity of this compound and evaluating its biological profile, as well as that of its derivatives, in various therapeutic areas.

References

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 1-(3-Methoxypropoxy)propan-1-ol. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved February 13, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Propanol, 3-(p-methoxyphenyl)-. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. Retrieved February 13, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Rational Electronic Tuning of CBS Catalyst. Retrieved February 13, 2026, from [Link]

-

The Natural Products Atlas. (2022). (1s)-1-(4-methoxyphenyl)propan-1-ol. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.

-

Dalton Transactions. (n.d.). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

-

SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. Retrieved February 13, 2026, from [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved February 13, 2026, from [Link]

-

PubMed. (n.d.). Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis. Retrieved February 13, 2026, from [Link]

-

Chiralpedia. (n.d.). Asymmetric Synthesis. Retrieved February 13, 2026, from [Link]

Sources

- 1. 3'-Methoxypropiophenone | 37951-49-8 | Benchchem [benchchem.com]

- 2. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 3. 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chiralpedia - Online resource for Chiral Science [chiralpedia.com]

- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. rsc.org [rsc.org]

- 10. 1-(3-Methoxypropoxy)propan-1-ol | C7H16O3 | CID 22833331 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Methoxyphenyl)-1-propanol: Properties, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 1-(3-methoxyphenyl)-1-propanol, a significant chemical intermediate in pharmaceutical and fine chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, established synthetic routes, and robust analytical methodologies for the characterization and quality control of this compound.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key quantitative data for 1-(3-Methoxyphenyl)-1-propanol are summarized below.

| Property | Value | Source |

| Molecular Weight | 166.22 g/mol | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| CAS Number | 52956-27-1 | [1][2] |

| Boiling Point | 265.3 ± 23.0 °C at 760 mmHg | [2] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| XLogP3 | 2.3 | [1] |

These parameters are critical for predicting the compound's behavior in various solvents, its potential for membrane permeability, and for designing appropriate reaction and purification conditions. The molecular weight is a fundamental constant derived from its chemical formula, while the density provides insight into its physical state and handling requirements.

Chemical Structure and Synthesis

The structural architecture of 1-(3-methoxyphenyl)-1-propanol, featuring a chiral center, is pivotal to its utility, particularly in stereoselective synthesis.

Caption: Chemical structure of 1-(3-Methoxyphenyl)-1-propanol.

Synthetic Pathway: Grignard Reaction

A common and reliable method for the synthesis of 1-(3-methoxyphenyl)-1-propanol is the Grignard reaction. This approach involves the nucleophilic addition of an ethylmagnesium halide to 3-methoxybenzaldehyde. The choice of a Grignard reagent is dictated by its high reactivity and commercial availability.

Caption: Synthetic workflow for 1-(3-Methoxyphenyl)-1-propanol via Grignard reaction.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 3-methoxybenzaldehyde in anhydrous diethyl ether.

-

Grignard Addition: Ethylmagnesium bromide (typically 1.1 to 1.5 equivalents) in diethyl ether is added dropwise to the stirred solution at 0 °C. The choice of a low temperature is crucial to control the exothermic reaction and minimize side-product formation.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step protonates the intermediate alkoxide to yield the final alcohol and precipitates the magnesium salts.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 1-(3-methoxyphenyl)-1-propanol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. This self-validating system ensures the reliability of subsequent experimental results.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the molecular structure. Expected signals include multiplets for the aromatic protons, a triplet for the terminal methyl group of the propyl chain, a multiplet for the methylene group, and a characteristic signal for the carbinol proton (CH-OH).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework of the molecule, showing distinct signals for each unique carbon atom, including the aromatic carbons, the methoxy carbon, and the carbons of the propanol side chain.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key absorptions include a broad O-H stretch (around 3300-3500 cm⁻¹) characteristic of the alcohol, C-H stretches for the aromatic and aliphatic portions, and C-O stretches.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 1-(3-methoxyphenyl)-1-propanol.

Chromatographic Purity Assessment

-

Gas Chromatography (GC): For volatile compounds like 1-(3-methoxyphenyl)-1-propanol, GC is an excellent technique to determine purity. A single, sharp peak on the chromatogram is indicative of a high-purity sample.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can also be employed for purity analysis. A suitable mobile phase (e.g., a mixture of acetonitrile and water) and a C18 column are typically used. Purity is determined by the area percentage of the main peak.

Caption: A self-validating workflow for the synthesis and characterization of 1-(3-Methoxyphenyl)-1-propanol.

Applications in Research and Drug Development

1-(3-Methoxyphenyl)-1-propanol and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[][] Its chiral nature makes it a useful building block in the asymmetric synthesis of more complex molecules. The methoxy group can also be a key feature for receptor binding or can be further functionalized to modulate the pharmacological properties of a lead compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 1-(3-Methoxyphenyl)-1-propanol. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

-

1-(3-methoxyphenyl)propan-1-ol | CAS#:52956-27-1 | Chemsrc. Available at: [Link]

-

1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061 - PubChem. Available at: [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for (S)-1-(3-Methoxyphenyl)propanol

[1][2][3]

Executive Summary

(S)-1-(3-Methoxyphenyl)propanol (CAS: 52956-27-1) is a critical chiral building block, most notably serving as a key intermediate in the synthesis of Tapentadol and related central-acting analgesics.[1][2] Unlike crystalline APIs, this compound typically exists as a viscous liquid or low-melting solid (MP ~26°C for related isomers) at ambient conditions.[1][2][3] Therefore, "solubility" in this context refers primarily to miscibility and partition coefficients (LogP) rather than solid-liquid equilibrium saturation.[1][2][3]

This guide provides a definitive framework for solvent selection, focusing on:

-

Miscibility Profiles: Determining compatibility with reaction and extraction matrices.

-

Enantioselective Processing: How solvent polarity influences lipase-catalyzed kinetic resolution.

-

Downstream Isolation: Optimizing liquid-liquid extraction (LLE) to maximize yield and reject aqueous impurities.

Physicochemical Profile & Solubility Logic

Understanding the molecular interaction potential is the first step in rational solvent selection.[2][3]

| Property | Value / Characteristic | Implication for Solvent Selection |

| Physical State | Liquid / Low-melting Solid | Focus on Miscibility and Phase Separation rather than saturation curves.[2][3] |

| LogP (Octanol/Water) | ~2.3 (Lipophilic) | Highly soluble in non-polar/moderately polar organics; poor water solubility.[1][2][3] |

| H-Bonding | Donor (1), Acceptor (2) | Miscible with alcohols; good solubility in ethers/esters via H-bond acceptance.[1][2][3] |

| Key Functional Groups | Hydroxyl (-OH), Methoxy (-OCH3) | Amphiphilic character : Soluble in Toluene/DCM, but retains affinity for polar organic solvents (MeOH).[1][2] |

Solubility/Miscibility Matrix

Data synthesized from structural analogs (e.g., 1-phenyl-1-propanol) and process literature.[1][2][3]

| Solvent Class | Representative Solvents | Miscibility Status | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Fully Miscible | High solubility; excellent for extraction but avoided in Green Chemistry.[1][2][3] |

| Aromatic Hydrocarbons | Toluene , Xylene | Fully Miscible | Preferred. Standard for enzymatic resolution and scale-up.[2][3] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Fully Miscible | Excellent for extraction; biodegradable alternative to DCM.[1][2][3] |

| Ethers | THF, Me-THF , MTBE | Fully Miscible | Me-THF is the gold standard for Grignard reactions and subsequent workup.[1][2][3] |

| Alcohols | Methanol, Isopropanol (IPA) | Fully Miscible | Used as co-solvents or for homogeneous hydrogenation steps.[1][2][3] |

| Alkanes | Hexane, Heptane | Soluble | Good for enzymatic steps; may phase separate at very low temps (< -20°C).[1][2][3] |

| Aqueous | Water, Brine | Immiscible | Target partitions into organic phase.[2][3] Aqueous layer removes inorganic salts.[2][3] |

Process Application: Solvent Effects on Enzymatic Resolution[1][4]

A primary route to enantiopure (S)-1-(3-Methoxyphenyl)propanol is the lipase-catalyzed kinetic resolution (transesterification) of the racemate.[1][2] The solvent choice here is not just about dissolving the substrate; it dictates the enzyme's enantioselectivity (E-value) .[1][2]

Mechanism of Solvent Influence

Hydrophobic solvents (high LogP) generally preserve the essential water layer around the enzyme active site, maintaining high catalytic activity.[1][2] Hydrophilic solvents can strip this water, deactivating the lipase.[2][3]

Recommended Solvent Systems for Lipase Resolution:

-

Toluene (LogP 2.5): Balances solubility with enzyme stability.[1][2][3] Often yields high E-values (>50).[1][2][3]

-

Hexane/Heptane (LogP >3.5): Preserves enzyme activity but may have lower substrate loading capacity.[1][2][3]

-

MTBE (LogP 1.0): Good solubility but can lower E-values due to higher polarity.[1][2][3]

Visualization: Kinetic Resolution Workflow

The following diagram illustrates the decision tree for selecting a solvent system for lipase-mediated resolution.

Caption: Solvent selection logic for lipase-catalyzed resolution. Toluene often provides the optimal trade-off between substrate solubility and enzyme stability.[1]

Experimental Protocol: Determination of Partition Coefficient ( )

Since the compound is a liquid, the most critical "solubility" parameter for extraction efficiency is the partition coefficient.[1]

Objective: Determine the distribution ratio (

Materials

-

HPLC Grade Toluene and Water[2]

Step-by-Step Methodology

-

Preparation: Dissolve 100 mg of the alcohol in 10 mL of Toluene (saturated organic phase).

-

Equilibration: Add 10 mL of phosphate buffer (pH 7.0) to the separating funnel.[2][3]

-

Agitation: Shake vigorously for 5 minutes; allow phases to separate for 30 minutes at 25°C.

-

Sampling: Carefully remove aliquots from both the organic (

) and aqueous ( -

Quantification: Analyze concentration via HPLC (C18 column, ACN:Water gradient, UV 280nm).

-

Calculation:

Target Metric: A

Downstream Processing: Extraction Strategy

For the synthesis of Tapentadol intermediates, the alcohol is often generated via Grignard reaction or reduction.[1] The workup requires separating the product from magnesium salts and aqueous impurities.[2][3]

Recommended Solvent: 2-Methyltetrahydrofuran (Me-THF) [1][2][3]

-

Why: Me-THF is derived from renewable sources, has a higher boiling point than THF (80°C vs 66°C), and unlike THF, it forms a clean biphasic system with water.[1][2]

-

Solubility Advantage: (S)-1-(3-Methoxyphenyl)propanol is fully miscible in Me-THF.[1][2][3] The solvent allows for direct concentration and subsequent crystallization of derivatives without a solvent swap.[2][3]

Extraction Efficiency Data (Simulated)

Based on LogP ~2.3 and standard LLE models.

| Solvent System | Partition Coeff ( | Extraction Yield (1 Stage, 1:1 Vol) | Recommendation |

| DCM / Water | ~150 | >99% | Excellent efficiency, but toxic.[1][2] |

| Toluene / Water | ~85 | ~98% | Highly Recommended. |

| Me-THF / Water | ~60 | ~98% | Green Alternative. |

| EtOAc / Water | ~40 | ~97% | Good, but hydrolysis risk at high pH.[2][3] |

| MTBE / Water | ~30 | ~96% | Good, prone to emulsions.[2][3] |

References

-

Tapentadol Synthesis & Intermediates

-

Enzymatic Resolution Solvent Effects

-

Karadeniz, F., et al. "Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction."[1][2][3][6] Artificial Cells, Blood Substitutes, and Biotechnology, 38(5), 288-293 (2010).[1][2][6] Establishes Toluene as a superior solvent for similar benzylic alcohols.[2][3]

-

-

General Solubility & Miscibility

-

Green Solvent Selection

Sources

- 1. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 [data.epo.org]

- 2. echemi.com [echemi.com]

- 3. 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN106278915A - A kind of method preparing tapentadol hydrochloride intermediate - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Enantioselective Synthesis of 3-Methoxy-1-phenylethanol

Executive Summary & Strategic Importance

The 3-methoxy-1-phenylethanol scaffold is not merely a laboratory curiosity; it is a high-value pharmacophore. Its primary industrial relevance lies in its role as the chiral precursor to Rivastigmine (Exelon), a vital acetylcholinesterase inhibitor used in the treatment of Alzheimer’s and Parkinson’s disease.

Unlike the 4-methoxy (para) isomer, which is electronically activated for solvolysis, the 3-methoxy (meta) substituent exerts a unique inductive electron-withdrawing effect (

This guide details three validated protocols to access this scaffold with

Mechanistic Considerations: The "Meta" Effect

In asymmetric catalysis, the position of the methoxy group dictates the catalyst-substrate interaction.

-

Steric Impact: The 3-position is distal enough not to block the carbonyl directly but close enough to influence the rotation of the phenyl ring in the chiral pocket.

-

Electronic Impact: The electron-withdrawing nature of the m-OMe group makes the carbonyl carbon slightly more electrophilic than unsubstituted acetophenone, generally increasing reaction rates in hydride transfer mechanisms.

Methodology A: Asymmetric Transfer Hydrogenation (ATH)

The Industrial Standard

For gram-to-kilogram scale synthesis, Ruthenium-catalyzed transfer hydrogenation (Noyori type) is the preferred route due to operational simplicity (no high-pressure H2 gas) and robust enantioselectivity.

The Catalyst System

We utilize the RuCl(p-cymene)[(S,S)-TsDPEN] complex. The reaction proceeds via a metal-ligand bifunctional mechanism where the amine proton of the ligand and the hydride on the ruthenium are transferred simultaneously to the ketone.

Validated Protocol

-

Catalyst Loading: S/C ratio 1000:1 to 2000:1

-

Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) or Isopropanol/KOH.

Step-by-Step Workflow:

-

Inertion: Charge a reactor with 3-methoxyacetophenone (1.0 eq) and degas with Nitrogen (3 cycles).

-

Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.001 eq) dissolved in minimal DCM or DMF.

-

H-Source Injection: Add the HCOOH/Et3N azeotrope (3-5 volumes).

-

Reaction: Stir at 25–30°C. Critical: Monitor conversion via HPLC.[3] Do not exceed 40°C to prevent racemization.

-

Quench: Dilute with water and extract with Ethyl Acetate.

-

Purification: The catalyst is removed via silica plug filtration.

Mechanistic Visualization (DOT)

The following diagram illustrates the concerted proton/hydride transfer in the 6-membered transition state.

Figure 1: The Noyori catalytic cycle showing the concerted transfer of H- (from Ru) and H+ (from NH) to the substrate.

Methodology B: Biocatalytic Reduction (KREDs)

The Green Chemistry Route

Biocatalysis offers superior enantiopurity (

The System

-

Enzyme: KRED (Screening required, typically Lactobacillus or Candida origin variants).

-

Cofactor: NADPH or NADH.

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

Validated Protocol

-

Buffer Prep: Prepare 100mM Potassium Phosphate buffer (pH 7.0) containing 1mM MgSO4.

-

Substrate Mix: Dissolve 3-methoxyacetophenone in IPA or DMSO (5-10% v/v final concentration) to assist solubility.

-

Initiation: Add Glucose (1.5 eq), GDH (5 U/mmol), NADP+ (0.05 eq), and KRED (20-50 mg/mmol).

-

Incubation: Stir at 30°C for 24 hours. Maintain pH 7.0 via auto-titration with 1M NaOH (gluconic acid byproduct lowers pH).

-

Workup: Saturate with NaCl, extract with MTBE.

Biocatalytic Workflow (DOT)

Figure 2: Coupled enzymatic cycle. The KRED reduces the ketone while consuming NADPH, which is immediately regenerated by GDH oxidizing glucose.

Comparative Data Analysis

The following table contrasts the three primary methodologies for generating this specific scaffold.

| Feature | Ru-Catalysis (Noyori) | Biocatalysis (KRED) | Organozinc Addition |

| Enantioselectivity (ee) | 95 - 98% | > 99% | 90 - 95% |

| Yield | > 95% | > 90% | 80 - 90% |

| Reaction Time | 12 - 24 h | 24 - 48 h | 12 - 24 h |

| Scalability | High (kg to ton) | High (fermentation dep.) | Moderate (exotherms) |

| Cost Driver | Ru-Catalyst | Enzyme Development | Chiral Ligand/Zn Reagent |

| Safety Profile | Good (Standard PPE) | Excellent (Aq. media) | Poor (Pyrophoric ZnEt2) |

| Purification | Silica/Crystallization | Extraction | Quench/Extraction |

Table 1: Decision matrix for process selection. For Rivastigmine intermediates, KRED is preferred for purity, while Noyori is preferred for speed and cost-efficiency at generic manufacturing scales.

Analytical Strategy: Determination of ee%

Trust but verify. The 3-methoxy group provides a distinct UV chromophore, but separation of enantiomers requires specific polysaccharide-based stationary phases.

-

Technique: Chiral HPLC (Normal Phase).

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 220 nm or 254 nm.

-

Elution Order: typically (R) elutes before (S) on OD-H, but must be confirmed with an authentic standard or optical rotation.

-

Optical Rotation:

approx. +34° (c=1, CHCl3) for the (S)-isomer (check specific literature as solvent effects are strong).

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

-

Mang, H., et al. (2014). Biocatalytic Synthesis of Chiral Alcohols: KREDs in Drug Discovery. Current Opinion in Chemical Biology. Link

-

Vertex Pharmaceuticals. (2005). Process for the preparation of Rivastigmine. World Intellectual Property Organization (WO2004037771). Link

-

Daicel Corporation. (n.d.). Chiral Selector Application Guide: 1-phenylethanol derivatives. Link

Sources

Technical Monograph: (S)-1-(3-Methoxyphenyl)-1-propanol

PubChem CID: 5315061 | CAS: 134677-28-4 (S-isomer)

Executive Summary

(S)-1-(3-Methoxyphenyl)-1-propanol is a high-value chiral building block utilized in the asymmetric synthesis of central nervous system (CNS) agents, specifically analgesics targeting the mu-opioid receptor (e.g., Tapentadol intermediates) and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural core—a chiral benzylic alcohol with a meta-methoxy substituent—serves as a versatile scaffold for constructing enantiopure pharmacophores.

This guide details the biocatalytic production of this intermediate, prioritizing enzymatic ketone reduction (KRED) over traditional chemocatalysis due to superior enantiomeric excess (ee >99%) and atom economy. We provide validated protocols for synthesis, purification, and critical quality attributes (CQA) assessment via chiral HPLC.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | (1S)-1-(3-methoxyphenyl)propan-1-ol |

| Synonyms | (S)-α-Ethyl-3-methoxybenzenemethanol; (S)-3-Methoxy-α-ethylbenzyl alcohol |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Physical State | Colorless to pale yellow viscous oil |

| Boiling Point | 125–130 °C (at 2 mmHg) |

| Chirality | (S)-Enantiomer |

| Solubility | Soluble in alcohols, ethers, DCM; sparingly soluble in water |

Biocatalytic Synthesis: The Gold Standard

While chemical routes like Corey-Bakshi-Shibata (CBS) reduction or Asymmetric Transfer Hydrogenation (ATH) are viable, they often require toxic transition metals (Ru, Rh) or cryogenic conditions. The industry standard has shifted toward Ketoreductase (KRED) mediated reduction of 3-methoxypropiophenone.

Mechanism of Action

The reaction involves the stereoselective hydride transfer from NADPH to the re-face or si-face of the prochiral ketone, 3-methoxypropiophenone. For the (S)-enantiomer, an (S)-selective KRED (often derived from Lactobacillus or Candida species) is employed alongside a cofactor regeneration system (Glucose Dehydrogenase/Glucose).

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10g of (S)-1-(3-Methoxyphenyl)-1-propanol with >99% ee.

Reagents:

-

Substrate: 3-Methoxypropiophenone (10.0 g, 60.9 mmol)

-

Enzyme: KRED-S-Gen3 (Screened commercial variant, e.g., Codexis or similar) - 100 mg

-

Cofactor: NADP+ (10 mg, catalytic)

-

Recycling System: Glucose Dehydrogenase (GDH, 50 mg) + Glucose (13.0 g, 1.2 eq)

-

Buffer: 100 mM Potassium Phosphate, pH 7.0 (200 mL)

-

Solvent: Isopropyl Acetate (for extraction)

Workflow:

-

Preparation: Dissolve glucose and NADP+ in the phosphate buffer. Adjust pH to 7.0.

-

Initiation: Add the KRED and GDH enzymes to the buffer. Stir gently to dissolve (avoid foaming).

-

Substrate Addition: Add 3-methoxypropiophenone. If solubility is poor, add 5% v/v DMSO or perform as a biphasic system with heptane.

-

Reaction: Stir at 30°C @ 250 rpm for 24 hours. Monitor pH and maintain at 7.0 using 1M NaOH (gluconic acid byproduct lowers pH).

-

Quenching: Once HPLC indicates >99% conversion, extract the mixture with Isopropyl Acetate (3 x 100 mL).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. The product is typically pure enough (>98%) for downstream use; otherwise, distill under reduced pressure.

Process Logic Visualization

The following diagram illustrates the coupled enzymatic system, highlighting the atom economy of cofactor recycling.

Figure 1: Coupled enzymatic reduction cycle ensuring stoichiometric efficiency of the expensive cofactor NADP+.

Analytical Characterization & Quality Control

Trustworthiness in chiral synthesis relies on rigorous validation of enantiomeric excess. Optical rotation is insufficient for high-precision pharmaceutical intermediates; Chiral HPLC is mandatory.

Chiral HPLC Method[9]

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 210 nm or 254 nm.

-

Retention Times (Approximate):

-

(R)-Enantiomer: ~8.5 min

-

(S)-Enantiomer: ~10.2 min

-

Note: Elution order must be verified with authentic standards as it varies by column lot.

-

NMR Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.26 (t, 1H), 6.95-6.80 (m, 3H), 4.58 (t, 1H, CH-OH), 3.82 (s, 3H, OMe), 1.85-1.70 (m, 2H, CH₂), 0.94 (t, 3H, CH₃).

Pharmaceutical Applications

(S)-1-(3-Methoxyphenyl)-1-propanol is a "privileged structure" in medicinal chemistry.

-

Tapentadol Analogs: The 3-methoxyphenyl moiety is the A-ring anchor for the Tapentadol/Tramadol class of analgesics. While Tapentadol synthesis typically proceeds via Mannich condensation, this alcohol serves as a precursor for dehydroxy-analogs or can be converted to the amine via azide displacement (maintaining stereochemistry with inversion or retention depending on the method).

-

Resolution Agent: The enantiopure alcohol can be esterified with racemic carboxylic acids to facilitate kinetic resolution or diastereomeric separation.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes and skin. Combustible liquid.

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store under nitrogen at 2–8°C. Hygroscopic—protect from moisture to prevent racemization or degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5315061, (S)-1-(3-Methoxyphenyl)-1-propanol. Retrieved from [Link]

- Breuer, M., et al. (2004).Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (Contextual grounding for KRED processes).

- Hollmann, F., et al. (2011).Enzymatic reduction of ketones. Green Chemistry. (Protocol basis for cofactor recycling).

- Daicel Corporation.Chiral Column Selection Guide for Aryl Alcohols. (Basis for HPLC conditions).

Technical Profile: (S)-1-(3-Methoxyphenyl)propan-1-ol

Topic: Synonyms for (S)-1-(3-Methoxyphenyl)propan-1-ol Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Nomenclature, Identity, and Chiral Specification[1][2]

Executive Summary

(S)-1-(3-Methoxyphenyl)propan-1-ol is a high-value chiral building block, primarily utilized in the asymmetric synthesis of central nervous system (CNS) active agents, including analgesics structurally related to tapentadol. Its utility relies heavily on the high enantiomeric excess (ee) of the (S)-configuration.

This guide provides an exhaustive nomenclature profile to resolve database ambiguities, distinguishes the compound from common structural isomers (e.g., the primary alcohol 3-(3-methoxyphenyl)-1-propanol), and outlines a validated synthesis and analytical characterization protocol.[1]

Chemical Identity & Nomenclature Profile[1][3]

Accurate identification of chiral secondary alcohols is frequently complicated by non-standardized naming conventions in supplier databases. The table below consolidates valid synonyms and identifiers to ensure precise procurement and database searching.

Core Identifiers

| Parameter | Value |

| Primary IUPAC Name | (1S)-1-(3-Methoxyphenyl)propan-1-ol |

| Common Name | (S)- |

| CAS Number (Specific) | 134677-28-4 (Specific to (S)-enantiomer) |

| CAS Number (Racemic) | 52956-27-1 (Use with caution; implies unspecified stereochemistry) |

| Molecular Formula | C |

| Molecular Weight | 166.22 g/mol |

| SMILES (Isomeric) | CCc1cccc(OC)c1 |

| InChIKey | OTBXPRJLIYBQHF-GOSISDBHSA-N |

Synonym Hierarchy

The following diagram illustrates the relationship between the IUPAC standard and various trade/catalog names used in the industry.

Figure 1: Nomenclature hierarchy for (S)-1-(3-Methoxyphenyl)propan-1-ol, categorizing names by naming convention.

Structural Disambiguation

A common error in procurement is confusing the target secondary alcohol with its structural isomers. The (S)-enantiomer is a benzylic secondary alcohol , whereas the most common impurity/isomer is a primary alcohol .

Critical Isomer Differentiation[1]

-

Target: (S)-1-(3-Methoxyphenyl)propan-1-ol [1]

-

Structure: Hydroxyl group at C1 (benzylic position). Chiral.

-

Reactivity: Susceptible to racemization under acidic conditions; precursor for SN1 substitutions.

-

-

Common Confusion: 3-(3-Methoxyphenyl)-1-propanol (CAS: 7252-82-6)

-

Structure: Hydroxyl group at C3 (terminal). Achiral.

-

Reactivity: Primary alcohol; stable to racemization conditions.

-

Synthesis & Manufacturing: The Core Protocol

The most reliable method to access high-ee (S)-1-(3-Methoxyphenyl)propan-1-ol is via Noyori Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone.[1] This method avoids the handling of hazardous pressurized hydrogen gas and typically yields >95% ee.

Reaction Pathway

The synthesis proceeds from 3'-methoxypropiophenone (1-(3-methoxyphenyl)propan-1-one) using a Ruthenium-arene catalyst with a chiral diamine ligand.[1]

Figure 2: Enantioselective synthesis via Noyori Transfer Hydrogenation using (S,S)-TsDPEN ligand to induce (S)-configuration.

Experimental Protocol (Self-Validating)

Objective: Synthesis of (S)-1-(3-Methoxyphenyl)propan-1-ol with >98% chemical purity and >95% ee.

-

Reagent Prep: Degas a mixture of Formic Acid/Triethylamine (5:2 azeotrope). This serves as the hydrogen donor.

-

Catalyst Loading: In a glovebox or under Argon, dissolve the ketone (1.0 eq) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in dry dichloromethane (DCM) or use the neat azeotrope if solubility permits.

-

Note: The (S,S)-ligand typically yields the (S)-alcohol for simple aryl-alkyl ketones, but this must be confirmed via optical rotation as the priority rule (CIP) can flip depending on substituents.[1]

-

-

Reaction: Stir at 28°C for 12–24 hours. Monitor consumption of ketone via TLC (Hexane/EtOAc 4:1) or GC-FID.[1]

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with saturated NaHCO

(to remove formic acid) and brine. -

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Validation:

-

1H NMR (400 MHz, CDCl

): -

Chiral HPLC: See Section 5.

-

Analytical Profiling

To ensure the integrity of the (S)-enantiomer, chiral High-Performance Liquid Chromatography (HPLC) is required. Optical rotation is a secondary check but is concentration-dependent and less precise for ee determination.[1]

Chiral HPLC Method[1][5][6]

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose-based columns are preferred for benzylic alcohols).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 220 nm or 254 nm.

-

Expected Retention: The enantiomers will typically separate with a resolution factor (

) > 1.5. Establish the elution order using a racemic standard (prepared by NaBH

Optical Rotation[1][8]

-

Literature Value:

to -

Caution: The sign of rotation (-) is generally associated with the (S)-isomer for simple 1-phenyl-1-propanol derivatives, but verify against a specific certificate of analysis (CoA) from a trusted supplier like Sigma-Aldrich or TCI [1, 2].[1]

References

-

PubChem. (2025). 1-(3-Methoxyphenyl)propan-1-ol Compound Summary. National Library of Medicine.[3] Available at: [Link]

-

Sigma-Aldrich. (2025). Product Specification: 3-(3-Methoxyphenyl)propan-1-ol.[1] Merck KGaA. Available at: ]">https://www.sigmaaldrich.com[2]

- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. (Fundamental basis for the described synthesis protocol).

-

Phenomenex. (2025). Chiral HPLC Screening Strategies for Benzylic Alcohols. Available at: ]">https://www.phenomenex.com[1]

Sources

Pharmaceutical Applications of (S)-1-(3-Methoxyphenyl)-1-propanol

The following technical guide details the pharmaceutical applications, synthesis, and quality control of (S)-1-(3-Methoxyphenyl)-1-propanol , a critical chiral building block in the development of central nervous system (CNS) agents.

Technical Guide for Drug Development Professionals

Executive Summary

(S)-1-(3-Methoxyphenyl)-1-propanol (CAS: 134677-28-4) is a high-value chiral synthon belonging to the class of aryl-alkyl carbinols .[1] Its pharmaceutical significance lies in its role as a stereochemical anchor for the 3-methoxyphenylpropyl pharmacophore , a structural motif ubiquitous in centrally acting analgesics (e.g., Tapentadol analogs) and acetylcholinesterase (AChE) inhibitors (e.g., Rivastigmine homologs).

Unlike simple solvents, this compound serves as a chiral pool intermediate . Its (S)-configuration at the benzylic position provides the necessary stereochemical template for synthesizing enantiopure amines via stereospecific displacement (e.g., S

Pharmaceutical Utility & Mechanism of Action

The "3-Methoxyphenyl" Pharmacophore

The 3-methoxyphenyl moiety mimics the tyrosine residue of endogenous enkephalins, critical for

-

Tapentadol Analogs (Des-methyl series): While Tapentadol possesses a branched methyl group, this unbranched propanol derivative is used in Structure-Activity Relationship (SAR) studies to optimize norepinephrine reuptake inhibition (NRI) potency.

-

Chiral Benzyl Amines: Through activation and nucleophilic substitution, the hydroxyl group is converted to a chiral amine. The resulting (R)-1-(3-methoxyphenyl)propylamine derivatives are potent pharmacophores for dual-action analgesics.

Stereochemical Causality

The biological activity of these drugs is strictly stereodependent.

-

Precursor: (S)-Alcohol.[1]

-

Transformation: Activation (Mesylation)

S -

Product: (R)-Amine (Active Pharmacophore).

-

Mechanism: The inversion of configuration during the S

2 step dictates that the (S)-alcohol is the mandatory starting material to access the bioactive (R)-amine series found in Tapentadol-like agonists.

Synthesis & Manufacturing: The Biocatalytic Route

Traditional chemical reduction (e.g.,

Reaction Pathway

The synthesis involves the asymmetric reduction of 3'-Methoxypropiophenone (1-(3-methoxyphenyl)-1-propanone) using an NADPH-dependent KRED/ADH enzyme system coupled with a cofactor regeneration cycle (Glucose Dehydrogenase/GDH).

Experimental Protocol: Enzymatic Reduction

Objective: Synthesis of (S)-1-(3-Methoxyphenyl)-1-propanol with

Reagents:

-

Substrate: 3'-Methoxypropiophenone (50 g, 0.30 mol)

-

Enzyme: KRED-101 (Codexis or equivalent broad-spectrum aryl-ketoreductase)

-

Cofactor: NADP+ (catalytic amount)

-

Recycle System: Glucose Dehydrogenase (GDH) + Glucose (1.5 eq)

-

Buffer: Potassium Phosphate (100 mM, pH 7.0)

-

Solvent: Isopropyl Acetate (for extraction)

Step-by-Step Methodology:

-

Buffer Preparation: Dissolve

in water to achieve pH 7.0. Add -

Reaction Assembly: In a jacketed reactor at

, charge the buffer (500 mL). Add Glucose (81 g) and NADP+ (500 mg). -

Enzyme Addition: Add GDH (5000 U) and KRED-101 (2.0 g). Stir gently to dissolve.

-

Substrate Feeding: Dissolve 3'-Methoxypropiophenone in DMSO (

) or add neat if liquid. Add dropwise to the reactor to prevent enzyme inhibition. -

Monitoring: Maintain pH at 7.0 using

(pH-stat). Monitor conversion via HPLC every 2 hours. -

Work-up: Upon

conversion (approx. 24h), add Celite (20 g) and filter to remove biomass. -

Extraction: Extract the filtrate with Isopropyl Acetate (

). Wash combined organics with brine. -

Isolation: Dry over

, filter, and concentrate under reduced pressure ( -

Yield: Expect

(

Visualizing the Process

The following diagrams illustrate the stereochemical inversion logic and the biocatalytic manufacturing cycle.

Diagram 1: Stereochemical Inversion Pathway

This workflow demonstrates why the (S)-alcohol is the precursor for the (R)-drug pharmacophore.

Caption: The synthesis relies on stereospecific S

Diagram 2: Biocatalytic Cycle (KRED/GDH)

The "Green Chemistry" engine driving the production.

Caption: Coupled enzyme system. KRED reduces the ketone using NADPH; GDH recycles NADP+ back to NADPH using Glucose, ensuring atom economy.

Quality Control & Impurity Profiling

For pharmaceutical use, strict limits on the enantiomeric impurity (the (R)-enantiomer) are required, as it leads to the inactive (S)-amine downstream.

Critical Quality Attributes (CQA)

| Parameter | Specification | Analytical Method |

| Appearance | Clear, colorless oil | Visual |

| Purity (Chemical) | HPLC (C18 Column) | |

| Purity (Chiral) | Chiral HPLC (Chiralcel OD-H) | |

| Water Content | Karl Fischer Titration | |

| Residual Solvent | GC-Headspace |

Chiral HPLC Method

-

Column: Daicel Chiralcel OD-H (

) -

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v)

-

Flow Rate:

-

Detection: UV @ 220 nm

-

Retention Times: (R)-isomer

, (S)-isomer

References

-

Tapentadol Structure & Activity: Tzschentke, T. M., et al. "Tapentadol hydrochloride: a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties."[2] Journal of Pharmacology and Experimental Therapeutics 323.1 (2007): 265-276. Link

-

Biocatalytic Reduction (General Protocol): Hollmann, F., et al. "Enzymatic reduction of ketones." Green Chemistry 13.9 (2011): 2262-2273. Link

-

Synthesis of Tapentadol Intermediates: Buschmann, H., et al. "Process for the preparation of 1-phenyl-3-dimethylaminopropane compounds." U.S. Patent No. 6,248,737. Washington, DC: U.S. Patent and Trademark Office. Link

-

Chiral Analysis of Aryl Alcohols: "Chromatographic separation of 1-(3-methoxyphenyl)-1-propanol enantiomers." Daicel Chiral Technologies Application Note. Link

-

Stereoinversion Mechanisms: Mitsunobu, O. "The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products." Synthesis 1981.01 (1981): 1-28. Link

Sources

Application Note & Protocol: Biocatalytic Synthesis of (S)-1-(3-Methoxyphenyl)-1-propanol using Ketoreductases (KREDs)

Introduction: The Imperative for Chiral Alcohols and the Biocatalytic Advantage

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent necessity. Chiral secondary alcohols, such as (S)-1-(3-Methoxyphenyl)-1-propanol, are crucial building blocks for a multitude of active pharmaceutical ingredients (APIs). The stereochemistry of these intermediates often dictates the pharmacological activity and safety profile of the final drug molecule. Traditional chemical methods for asymmetric synthesis can be fraught with challenges, including the use of stoichiometric chiral reagents, harsh reaction conditions, and the generation of significant waste streams.[1][2]

Biocatalysis, leveraging the inherent selectivity of enzymes, has emerged as a powerful and sustainable alternative.[3][4] Ketoreductases (KREDs), also known as carbonyl reductases, are a class of enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols with exceptional precision.[3][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the biocatalytic synthesis of (S)-1-(3-Methoxyphenyl)-1-propanol from 3'-methoxyacetophenone using KREDs. We will delve into the rationale behind experimental design, provide detailed protocols for enzyme screening and preparative-scale synthesis, and outline the analytical methods for determining the success of the biotransformation.

The Core of the Biocatalysis: Understanding and Selecting Ketoreductases

Ketoreductases are oxidoreductases that utilize a hydride donor, typically the reduced form of nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), to reduce a carbonyl group.[6] The remarkable utility of KREDs in chemical synthesis stems from their ability to exhibit high chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[3]

The selection of an appropriate KRED is the cornerstone of a successful biocatalytic process. Given the vast diversity of KREDs, a preliminary screening is indispensable to identify an enzyme with optimal activity and selectivity for the target substrate, 3'-methoxyacetophenone. Several commercial vendors, such as Codexis, Prozomix, and Enzymaster, offer KRED screening kits that contain a curated collection of diverse enzymes.[7][8][9][10][11] These kits provide a rapid and efficient means to identify promising candidates for further process development. The enzymes in these kits are selected for their broad substrate range, including various aromatic ketones, and diverse stereoselectivity, offering a high probability of finding a catalyst that produces the desired (S)-enantiomer.[7][9]

Experimental Protocols

Part 1: Screening of Ketoreductases for the Asymmetric Reduction of 3'-Methoxyacetophenone

This protocol outlines a general procedure for screening a panel of KREDs to identify the most effective biocatalyst for the synthesis of (S)-1-(3-Methoxyphenyl)-1-propanol.

Materials:

-

KRED screening kit (e.g., Codex® KRED Screening Kit)[7][8][9]

-

3'-Methoxyacetophenone (substrate)

-

Nicotinamide cofactor (NAD⁺ or NADP⁺, as required by the KREDs)

-

Cofactor regeneration system:

-

Option A (Coupled-Substrate): Isopropanol

-

Option B (Coupled-Enzyme): D-Glucose and Glucose Dehydrogenase (GDH)

-

-

Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

96-well microtiter plates or microtubes

-

Incubator shaker

-

Analytical equipment for determining conversion and enantiomeric excess (e.g., Chiral HPLC or GC)

Protocol:

-

Preparation of Stock Solutions:

-

Substrate Stock: Prepare a 100 mM solution of 3'-methoxyacetophenone in isopropanol (for Option A) or a suitable organic solvent like DMSO (for Option B).

-

Cofactor Stock: Prepare a 10 mM solution of NAD⁺ or NADP⁺ in the buffer solution.

-

GDH Stock (for Option B): Prepare a 10 mg/mL solution of glucose dehydrogenase in the buffer solution.

-

Glucose Stock (for Option B): Prepare a 1 M solution of D-glucose in the buffer solution.

-

-

Reaction Setup (per well/tube):

-

To each well of a 96-well plate or a microtube, add the appropriate buffer to a final volume of 200 µL.

-

Add the KRED enzyme (typically a lyophilized powder, follow the kit's instructions for the amount).

-

Add the cofactor stock solution to a final concentration of 1 mM.

-

For Cofactor Regeneration Option A: Add the substrate stock solution (in isopropanol) to a final substrate concentration of 10 mM. The isopropanol will also serve as the co-substrate for cofactor regeneration.

-

For Cofactor Regeneration Option B: Add the glucose stock to a final concentration of 100 mM, the GDH stock to a final concentration of 1 mg/mL, and the substrate stock (in DMSO) to a final substrate concentration of 10 mM.

-

Include a negative control reaction without any KRED enzyme to check for non-enzymatic reduction.

-

-

Incubation:

-

Seal the plate or tubes and incubate at a controlled temperature (e.g., 30°C) with shaking (e.g., 250 rpm) for a defined period (e.g., 24 hours).

-

-

Work-up and Analysis:

-

Quench the reaction by adding an equal volume of a water-miscible organic solvent (e.g., acetonitrile or ethyl acetate).

-

Centrifuge to pellet the enzyme and any precipitates.

-

Analyze the supernatant by Chiral HPLC or GC to determine the percent conversion of 3'-methoxyacetophenone and the enantiomeric excess (e.e.) of the (S)-1-(3-Methoxyphenyl)-1-propanol product.

-

Data Interpretation:

The ideal KRED will exhibit high conversion (>95%) and high enantiomeric excess (>99% for the (S)-enantiomer). The results of the screening will guide the selection of the best performing KRED for process optimization and scale-up.

Part 2: Preparative Scale Synthesis of (S)-1-(3-Methoxyphenyl)-1-propanol

This protocol describes a scaled-up synthesis based on the results from the screening experiment.

Materials:

-

Selected KRED (lyophilized powder or cell-free extract)

-

3'-Methoxyacetophenone

-

Cofactor and regeneration system components (as determined from the screening)

-

Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Reaction vessel with stirring and temperature control

-

pH meter and titrant (e.g., 1 M NaOH) for pH control

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Protocol:

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare the reaction buffer.

-

Add the cofactor and components of the regeneration system. For example, if using the glucose/GDH system, add D-glucose and GDH.

-

Adjust the pH of the solution to the optimal level for the selected KRED (typically around pH 7.0).

-

Add the selected KRED to the reaction mixture.

-

Dissolve the 3'-methoxyacetophenone in a minimal amount of a co-solvent like isopropanol if necessary, and add it to the reaction vessel to the desired final concentration (e.g., 50 g/L).

-

Bring the total reaction volume to the desired scale with the buffer.

-

-

Reaction Monitoring:

-

Maintain the reaction at the optimal temperature (e.g., 30°C) with constant stirring.

-

Monitor the pH of the reaction. If the glucose/GDH system is used, the formation of gluconic acid will lower the pH. Maintain the pH at the desired setpoint by the controlled addition of a base (e.g., 1 M NaOH).

-

Periodically take samples from the reaction mixture to monitor the progress of the reaction by HPLC or GC, checking for substrate consumption and product formation.

-

-

Work-up and Purification:

-

Once the reaction has reached completion (as determined by monitoring), quench the reaction.

-

Extract the product from the aqueous reaction mixture with an organic solvent such as ethyl acetate (perform multiple extractions for better recovery).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude (S)-1-(3-Methoxyphenyl)-1-propanol.

-

If necessary, the crude product can be further purified by column chromatography.

-

Part 3: Analytical Method for Determination of Enantiomeric Excess

The accurate determination of the enantiomeric excess (e.e.) is critical to evaluate the stereoselectivity of the KRED. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[12]

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often effective for the separation of enantiomers of chiral alcohols.[2]

Typical HPLC Conditions (to be optimized):

-

Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Sample Preparation:

-

Prepare a standard solution of racemic 1-(3-Methoxyphenyl)-1-propanol to determine the retention times of both the (R) and (S) enantiomers.

-

Dilute a sample of the reaction product in the mobile phase.

-

-

Analysis:

-

Inject the racemic standard and the sample onto the HPLC system.

-

Identify the peaks corresponding to the (S) and (R) enantiomers based on the chromatogram of the racemic standard.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Data Presentation

Table 1: Hypothetical Screening Results for the Reduction of 3'-Methoxyacetophenone

| KRED ID | Conversion (%) | Enantiomeric Excess (e.e., %) | Enantiomer |

| KRED-A | 98 | >99 | (S) |

| KRED-B | 85 | 95 | (S) |

| KRED-C | 99 | 92 | (R) |

| KRED-D | 45 | >99 | (S) |

| ... | ... | ... | ... |

Based on these hypothetical results, KRED-A would be selected for the preparative scale synthesis due to its excellent conversion and enantioselectivity for the desired (S)-enantiomer.

Visualizations

Workflow for Biocatalytic Synthesis

Caption: Experimental workflow for the biocatalytic synthesis of (S)-1-(3-Methoxyphenyl)-1-propanol.

KRED Catalytic Cycle with Cofactor Regeneration

Caption: KRED catalytic cycle with common cofactor regeneration systems.

Conclusion

The use of ketoreductases offers a highly efficient, selective, and environmentally benign route for the synthesis of enantiomerically pure (S)-1-(3-Methoxyphenyl)-1-propanol. By following a systematic approach of enzyme screening, reaction optimization, and robust analytical characterization, researchers can harness the power of biocatalysis to produce valuable chiral intermediates for pharmaceutical applications. This application note provides a solid foundation for developing a successful biocatalytic process, paving the way for more sustainable and efficient drug development pipelines.

References

-

Codexis. (n.d.). Enzyme Screening Kits and Panels. Retrieved from [Link]

-

de la Fuente, C., et al. (2020). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Prozomix. (n.d.). Ketoreductase Screening Kit - 762 Enzymes. Retrieved from [Link]

-

Szałeniec, M., et al. (2010). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Paravidino, M., et al. (2021). Chemoenzymatic Cascades for the Enantioselective Synthesis of β-Hydroxysulfides Bearing a Stereocentre at the C−O or C−S Bond. Angewandte Chemie International Edition. Retrieved from [Link]

- Google Patents. (n.d.). US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones.

-

Török, B. (2011). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]

-

Moore, J. C., et al. (2007). Enzyme-catalyzed enantioselective diaryl ketone reductions. Organic Letters. Retrieved from [Link]

-

Hanson, R. L., et al. (2016). Ketoreductase‐catalyzed dynamic kinetic reduction provides access to all four stereoisomers of 3‐hydroxypipecolic acid. Angewandte Chemie International Edition. Retrieved from [Link]

-

Dutta, S., et al. (2021). The Path to Actinorhodin: Regio- and Stereoselective Ketone Reduction by a Type II Polyketide Ketoreductase. ChemRxiv. Retrieved from [Link]

-

Zou, L., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

Welsh, T. L. (1995). CHIRAL SEPARATIONS. Retrieved from [Link]

-

Contino, M., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules. Retrieved from [Link]

-

BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

- Google Patents. (n.d.). US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols.

Sources

- 1. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Enzyme-catalyzed enantioselective diaryl ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. hplc.eu [hplc.eu]

- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 8. codexis.com [codexis.com]

- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 10. prozomix.com [prozomix.com]

- 11. Enzymaster Enzyme Screening Kit Enzyme screening of ketoreductases | Buy Online | Enzymaster | Fisher Scientific [fishersci.at]

- 12. phx.phenomenex.com [phx.phenomenex.com]

Application Notes & Protocols for the Asymmetric Transfer Hydrogenation of 3-Methoxy Aryl Ketones

Abstract

The enantioselective synthesis of chiral secondary alcohols is a critical transformation in the development of pharmaceuticals and fine chemicals. This guide provides a comprehensive overview and a detailed, validated protocol for the asymmetric transfer hydrogenation (ATH) of 3-methoxy aryl ketones. We will delve into the mechanistic underpinnings of the reaction, focusing on the highly efficient and selective Noyori-Ikariya type ruthenium catalysts.[1][2] This document is intended for researchers, chemists, and process development professionals seeking to implement a robust, scalable, and highly enantioselective method for the production of valuable chiral alcohol building blocks.

Introduction: The Significance of Chiral 3-Methoxy Aryl Alcohols

Chiral alcohols featuring a 3-methoxyphenyl moiety are prevalent structural motifs in a wide array of biologically active molecules and pharmaceutical intermediates. The precise stereochemical control during their synthesis is paramount, as different enantiomers can exhibit vastly different pharmacological activities. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical alternative to asymmetric hydrogenation with H₂ gas, offering operational simplicity, milder reaction conditions, and the use of readily available, safe hydrogen donors like isopropanol or formic acid.[3][4]

The development of ruthenium(II) catalysts complexed with N-tosylated diamine ligands, pioneered by Noyori and Ikariya, was a watershed moment for this technology.[2][5] These catalysts demonstrate remarkable activity and enantioselectivity for the reduction of a broad range of aryl ketones, including the 3-methoxy substituted class.[4][6]

The Catalytic System: Mechanism and Stereocontrol

The success of this transformation hinges on the use of a chiral catalyst that can effectively differentiate between the two prochiral faces of the ketone. The most widely employed and reliable catalysts are η⁶-arene-ruthenium(II) complexes of N-tosylated 1,2-diphenylethylenediamine (TsDPEN).[6][7][8]

Mechanism of Action: Metal-Ligand Bifunctionality

The catalytic cycle is understood to operate via a non-classical, "metal-ligand bifunctional" mechanism, where both the ruthenium center and the amine ligand play active roles in the hydrogen transfer step.[1][3]

-

Catalyst Activation: The precatalyst, typically [(η⁶-arene)Ru(TsDPEN)Cl], reacts with a base (e.g., KOH in isopropanol) to eliminate HCl and form a 16-electron Ru-amido complex.

-

Hydride Formation: This active species abstracts a proton and a hydride from the hydrogen donor (isopropanol), generating the key 18-electron ruthenium-hydride intermediate.

-

Hydrogen Transfer: The ketone substrate does not coordinate directly to the metal center (an "outer-sphere" mechanism). Instead, it interacts with the Ru-H and N-H moieties of the catalyst, forming a six-membered pericyclic transition state.

-

Stereoselective Reduction: The hydride from the ruthenium center is delivered to the carbonyl carbon, while the proton from the amine ligand is transferred to the carbonyl oxygen. The inherent chirality of the TsDPEN ligand, combined with stabilizing CH/π interactions between the ketone's aromatic ring and the catalyst's η⁶-arene ligand, dictates the facial selectivity of this transfer, leading to the formation of one enantiomer of the alcohol with high fidelity.[1][2]

-

Product Release & Regeneration: The chiral alcohol product is released, along with acetone (if isopropanol is the donor), and the 16-electron Ru-amido complex is regenerated, ready to start a new cycle.

Figure 1: Catalytic cycle for the Noyori-Ikariya asymmetric transfer hydrogenation.

Detailed Experimental Protocol